molecular formula C21H17N B571963 12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole CAS No. 1329054-41-2

12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole

Cat. No. B571963
CAS RN: 1329054-41-2
M. Wt: 283.374
InChI Key: OYDSLVZYTZULNO-UHFFFAOYSA-N
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Description

“12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole” is a chemical compound with the molecular formula C21H17N . It has a molecular weight of 283.3664 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 21 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure and weight . Additional properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

  • Ligand for TCDD (Ah) Receptor : A study by Tholander & Bergman (1999) synthesized 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including a compound that is an efficient ligand for the TCDD (Ah) receptor, demonstrating potential applications in molecular biology and pharmacology (Tholander & Bergman, 1999).

  • Materials for Organic Light-Emitting Diodes (OLEDs) : Research by Kim et al. (2014) reported on bipolar host materials with indenocarbazole and pyrimidine moieties, specifically for green phosphorescent OLEDs. These materials exhibited excellent electro-optical properties and high thermal and morphological stability (Kim et al., 2014).

  • Violet Emitter for OLEDs : Patil, Lim, & Lee (2021) developed a violet emitter based on 7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole subunits for OLEDs. This compound exhibited a narrow-band, pure violet emission, highlighting its potential in the field of display technology (Patil, Lim, & Lee, 2021).

  • Diverse N-heterocycles Synthesis from Biomass : A study by Bhusal & Sperry (2016) explored the synthesis of various N-heterocycles, including dihydrocarbazolone and carbazole, from biomass-derived compounds. This research contributes to green chemistry and sustainable material production (Bhusal & Sperry, 2016).

  • Anaplastic Lymphoma Kinase Inhibitors : Kinoshita et al. (2011) identified 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as potent inhibitors of anaplastic lymphoma kinase (ALK), with potential applications in cancer therapy (Kinoshita et al., 2011).

  • Design for Organic Microelectronics : Wakim et al. (2004) investigated 6,12-Dimethylindolo[3,2-b]carbazoles for their potential in organic microelectronics. They reported promising features for these compounds in applications like organic field-effect transistors (Wakim et al., 2004).

  • Metal–Organic Coordination Polymers : Research by Khan et al. (2018) involved synthesizing indolo[3,2-b]carbazole-based ligands for metal–organic coordination polymers with potential applications in materials science and fluorescence studies (Khan et al., 2018).

  • Estrogen Receptor Binding and Tumor Inhibition : A study by von Angerer & Prekajac (1986) synthesized benzo[a]carbazole derivatives and evaluated their estrogen receptor binding affinities and mammary tumor inhibiting activities, indicating potential pharmaceutical applications (von Angerer & Prekajac, 1986).

Mechanism of Action

In the context of PhOLEDs, “12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole” exhibits excellent hole and electron transport properties, superior thermal stability, a high glass-transition temperature, and a small singlet-triplet energy gap for efficient reverse intersystem crossing from triplet to singlet, reducing the triplet density of the host for PhOLEDs .

properties

IUPAC Name

12,12-dimethyl-11H-indeno[2,1-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-12-16-14-8-4-6-10-18(14)22-20(16)19(15)21/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDSLVZYTZULNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=C(C=C3)C5=CC=CC=C5N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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